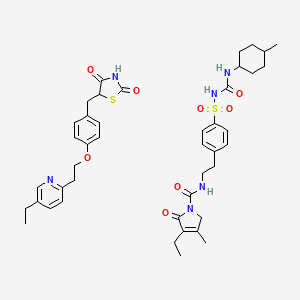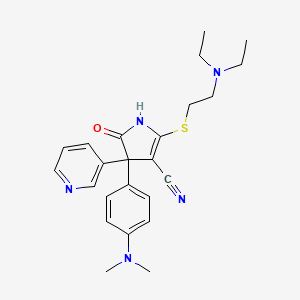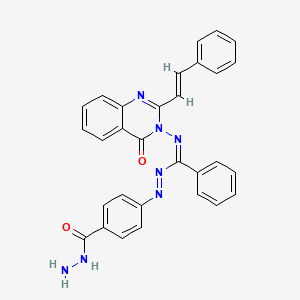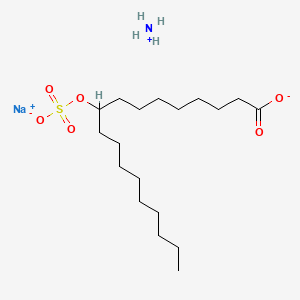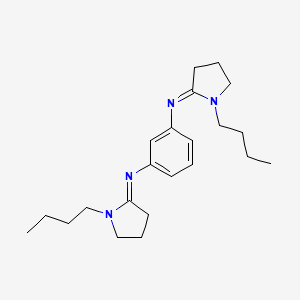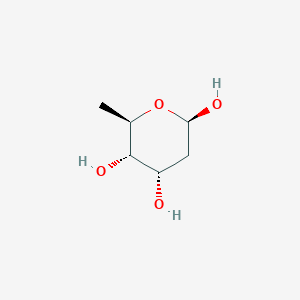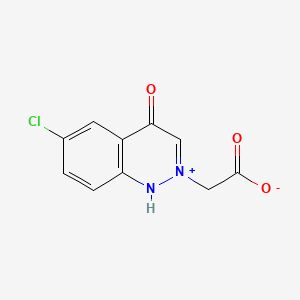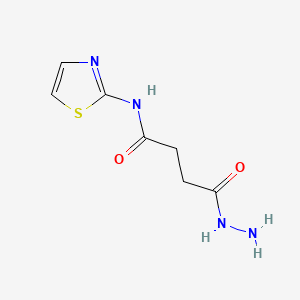
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide is a compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties
Méthodes De Préparation
The synthesis of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide typically involves the reaction of butanoic acid derivatives with thiazole-containing compounds under specific conditions. One common method includes the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide, followed by further transformations to introduce the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Applications De Recherche Scientifique
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors, due to its potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mécanisme D'action
The mechanism of action of butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may also interfere with cellular pathways, such as those involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Butanoic acid, 4-oxo-4-(2-thiazolylamino)-, hydrazide can be compared with other thiazole derivatives, such as:
Ritonavir: An antiretroviral drug containing a thiazole ring, used in the treatment of HIV.
Sulfathiazole: An antimicrobial drug with a thiazole ring, used to treat bacterial infections.
Tiazofurin: An antineoplastic drug with a thiazole ring, used in cancer therapy.
These compounds share the thiazole ring structure but differ in their specific substituents and biological activities, highlighting the versatility and importance of thiazole derivatives in medicinal chemistry.
Propriétés
Numéro CAS |
113408-19-8 |
|---|---|
Formule moléculaire |
C7H10N4O2S |
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
4-hydrazinyl-4-oxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C7H10N4O2S/c8-11-6(13)2-1-5(12)10-7-9-3-4-14-7/h3-4H,1-2,8H2,(H,11,13)(H,9,10,12) |
Clé InChI |
RYXBLICQLADFJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=N1)NC(=O)CCC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


